Photoclick Palmitic Acid
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Overview
Description
Photoclick Palmitic Acid is a derivative of the long-chain saturated fatty acid palmitic acid. It contains a terminal clickable alkyne moiety and a photoactivatable diazirine group at carbon 12. This compound is used as a probe to study protein lipidation, making it a valuable tool in biochemical research .
Preparation Methods
Photoclick Palmitic Acid is synthesized through a series of chemical reactions that introduce the clickable alkyne moiety and the photoactivatable diazirine group into the palmitic acid structure. The synthetic route typically involves the following steps:
Introduction of the Alkyne Moiety: This step involves the addition of a terminal alkyne group to the palmitic acid molecule.
Introduction of the Diazirine Group: The diazirine group is introduced at carbon 12 of the palmitic acid molecule through a series of chemical reactions.
Chemical Reactions Analysis
Photoclick Palmitic Acid undergoes various chemical reactions, including:
Photoactivation: The diazirine group can be activated by UV light, leading to the formation of a reactive carbene intermediate that can form covalent bonds with nearby molecules.
Common reagents and conditions used in these reactions include copper catalysts for the click reactions and UV light for the photoactivation process. The major products formed from these reactions depend on the specific reactants used in the click reactions and the molecules present during the photoactivation process .
Scientific Research Applications
Photoclick Palmitic Acid has a wide range of scientific research applications, including:
Protein Lipidation Studies: It is used as a probe to study the lipidation of proteins, which is a critical post-translational modification that affects protein function and localization.
Fluorescence Detection: The photoactivatable diazirine group can be used in fluorescence detection methods to study the presence and distribution of specific molecules in biological samples.
Mechanism of Action
The mechanism of action of Photoclick Palmitic Acid involves the following steps:
Photoactivation: Upon exposure to UV light, the diazirine group is activated, forming a reactive carbene intermediate.
Covalent Bond Formation: The reactive carbene intermediate can form covalent bonds with nearby molecules, allowing for the labeling and detection of specific proteins and other biomolecules.
The molecular targets and pathways involved in the action of this compound depend on the specific biological context in which it is used. For example, in protein lipidation studies, the compound targets lipidated proteins and allows for their detection and analysis .
Comparison with Similar Compounds
Photoclick Palmitic Acid is unique due to its combination of a clickable alkyne moiety and a photoactivatable diazirine group. Similar compounds include:
YnPalm Diazirine X12: Another derivative of palmitic acid with similar functional groups.
Click Tag™ Palmitic Acid: A similar compound used for click chemistry applications.
These compounds share similar chemical properties and applications but may differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
11-(3-but-3-ynyldiazirin-3-yl)undecanoic acid |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-13-16(17-18-16)14-11-9-7-5-4-6-8-10-12-15(19)20/h1H,3-14H2,(H,19,20) |
InChI Key |
OQNMEVXZHVFNRI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.